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Compound of Interest

Compound Name: Ethyl-1,1-d2-benzene

Cat. No.: B154824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl-1,1-d2-benzene is a deuterated isotopologue of ethylbenzene where the two hydrogen

atoms on the carbon adjacent to the benzene ring (the benzylic position) are replaced with

deuterium atoms. This specific isotopic labeling makes it a valuable tool in various scientific

disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation

in drug discovery, and as an internal standard in mass spectrometry-based quantitative

analysis. The presence of deuterium at a specific location allows for the tracking and

differentiation of molecules, providing insights that are not obtainable with the unlabeled

compound. This guide provides a comprehensive overview of the chemical structure, synthesis,

and spectroscopic properties of Ethyl-1,1-d2-benzene.

Chemical Structure and Properties
The fundamental structure of Ethyl-1,1-d2-benzene consists of a benzene ring substituted with

an ethyl group, where the methylene (-CH2-) group is replaced by a dideuteriomethylene (-

CD2-) group.
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Property Value

Chemical Formula C₈H₈D₂

Molecular Weight 108.18 g/mol [1]

CAS Number 1861-01-4[1]

SMILES [2H]C([2H])(C)c1ccccc1[1]

InChI
1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-

7H,2H2,1H3/i2D2[1]

Boiling Point 136 °C (lit.)

Density 0.883 g/mL at 25 °C

Isotopic Purity Typically ≥98 atom % D[1]

Synthesis of Ethyl-1,1-d2-benzene: Experimental
Protocols
A common and effective method for the synthesis of Ethyl-1,1-d2-benzene involves a two-step

process starting from acetophenone. This process leverages the specific reactivity of carbonyl

compounds and subsequent catalytic reactions to achieve the desired deuteration.

Logical Workflow for the Synthesis of Ethyl-1,1-d2-benzene
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Caption: Synthetic pathway for Ethyl-1,1-d2-benzene from Acetophenone.

Step 1: Reduction of Acetophenone to 1-Phenylethan-
1,1-d2-ol
The first step is the reduction of the keto group of acetophenone using a deuterated reducing

agent, typically Lithium Aluminum Deuteride (LiAlD₄). This reaction specifically introduces two

deuterium atoms to the benzylic carbon.

Experimental Protocol:

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon) is used. All glassware must be scrupulously dried to prevent quenching of the

highly reactive LiAlD₄.

Reagent Preparation: A suspension of Lithium Aluminum Deuteride (1.1 equivalents) in

anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

Reaction: A solution of acetophenone (1 equivalent) in anhydrous diethyl ether is added

dropwise from the dropping funnel to the stirred suspension of LiAlD₄. The rate of addition

should be controlled to maintain the reaction temperature below 10 °C.

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is

stirred at room temperature for several hours. The reaction progress can be monitored by

thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the

sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution,

and then more water, while maintaining cooling.

Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration.

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The

combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude 1-phenylethan-1,1-d2-ol. The

product can be further purified by distillation or column chromatography.
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Step 2: Conversion of 1-Phenylethan-1,1-d2-ol to Ethyl-
1,1-d2-benzene
The second step involves the conversion of the deuterated alcohol to the final product. A

common method is the dehydration of the alcohol to form styrene-α-d1, followed by catalytic

hydrogenation.

Experimental Protocol:

Dehydration to Styrene-α-d1:

The 1-phenylethan-1,1-d2-ol is subjected to acid-catalyzed dehydration. A common

method involves heating the alcohol with a catalytic amount of a strong acid such as

sulfuric acid or p-toluenesulfonic acid. The resulting styrene-α-d1 is typically distilled

directly from the reaction mixture.

Catalytic Hydrogenation:

The purified styrene-α-d1 is dissolved in a suitable solvent, such as ethanol or ethyl

acetate.

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a

hydrogenation apparatus) and stirred vigorously at room temperature until the uptake of

hydrogen ceases.

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated

under reduced pressure to yield Ethyl-1,1-d2-benzene. The product can be purified by

distillation.

Spectroscopic Data and Analysis
The isotopic labeling in Ethyl-1,1-d2-benzene leads to distinct features in its spectroscopic

data compared to unlabeled ethylbenzene.

¹H NMR Spectroscopy
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The most significant change in the ¹H NMR spectrum is observed for the ethyl group.

Protons
Unlabeled Ethylbenzene
(C₆H₅CH₂CH₃)

Ethyl-1,1-d2-benzene
(C₆H₅CD₂CH₃)

-CH₃ Triplet, ~1.2 ppm Singlet, ~1.19 ppm[2]

-CH₂- Quartet, ~2.6 ppm Absent

Aromatic Multiplet, ~7.1-7.3 ppm Multiplet, ~7.1-7.3 ppm

The quartet corresponding to the benzylic protons in ethylbenzene is absent in the spectrum of

Ethyl-1,1-d2-benzene. Furthermore, the methyl protons, which appear as a triplet in

ethylbenzene due to coupling with the adjacent methylene protons, collapse into a singlet in the

deuterated analogue because deuterium coupling is typically not resolved in standard ¹H NMR.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Ethyl-1,1-d2-benzene is expected to be very similar to that of

unlabeled ethylbenzene. However, the signal for the benzylic carbon (-CD₂-) will exhibit a

characteristic triplet splitting pattern due to one-bond coupling with the two deuterium atoms

(I=1). The chemical shift will also be slightly upfield compared to the corresponding carbon in

ethylbenzene due to the isotopic effect.

Carbon
Unlabeled Ethylbenzene
(C₆H₅CH₂CH₃) Chemical
Shift (ppm)

Expected Ethyl-1,1-d2-
benzene (C₆H₅CD₂CH₃)
Chemical Shift (ppm)

-CH₃ ~15.5 ~15.5

-CH₂- ~28.7
Slightly upfield of 28.7, with C-

D coupling

Aromatic C1 ~144.2 ~144.2

Aromatic C2,6 ~128.0 ~128.0

Aromatic C3,5 ~128.5 ~128.5

Aromatic C4 ~125.8 ~125.8
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Mass Spectrometry
The mass spectrum of Ethyl-1,1-d2-benzene will show a molecular ion peak (M⁺) at m/z 108,

which is two mass units higher than that of unlabeled ethylbenzene (m/z 106). The

fragmentation pattern will also be informative. The base peak in the mass spectrum of

ethylbenzene is typically at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed by

the loss of a methyl radical. In Ethyl-1,1-d2-benzene, the loss of a methyl radical would lead to

a fragment at m/z 93 ([C₇H₅D₂]⁺). The observation of this fragment would confirm the location

of the deuterium atoms on the benzylic carbon. The loss of the ethyl group would result in a

phenyl cation at m/z 77, which would be observed in both the labeled and unlabeled

compounds.

Ion
Unlabeled Ethylbenzene
(m/z)

Ethyl-1,1-d2-benzene (m/z)

Molecular Ion [M]⁺ 106 108

[M-CH₃]⁺ 91 93

[C₆H₅]⁺ 77 77

Applications in Research and Development
Mechanistic Studies: The specific labeling in Ethyl-1,1-d2-benzene is crucial for studying

reaction mechanisms, particularly those involving the cleavage of the C-H bonds at the

benzylic position. The kinetic isotope effect can be measured to determine if this bond

breaking is part of the rate-determining step.

Metabolic Studies: In drug metabolism studies, deuteration can alter the rate of metabolic

processes. By comparing the metabolism of a drug candidate containing an ethylbenzene

moiety with its deuterated analogue, researchers can identify the sites of metabolic attack

and the enzymes involved.

Quantitative Analysis: Ethyl-1,1-d2-benzene can serve as an excellent internal standard for

the quantification of ethylbenzene and related compounds in complex matrices using

techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b154824?utm_src=pdf-body
https://www.benchchem.com/product/b154824?utm_src=pdf-body
https://www.benchchem.com/product/b154824?utm_src=pdf-body
https://www.benchchem.com/product/b154824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography-Mass Spectrometry (LC-MS). Its similar chemical behavior to the analyte

and distinct mass allow for accurate and precise measurements.

Conclusion
Ethyl-1,1-d2-benzene is a synthetically accessible and highly useful isotopically labeled

compound. Its unique structural feature, the presence of two deuterium atoms at the benzylic

position, provides a powerful tool for researchers in chemistry and drug development. The

detailed synthetic protocols and an understanding of its characteristic spectroscopic properties

are essential for its effective application in elucidating reaction mechanisms, understanding

metabolic pathways, and performing accurate quantitative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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